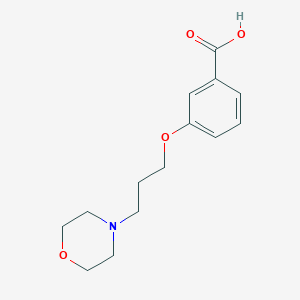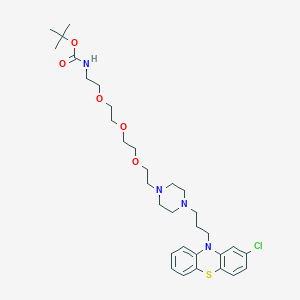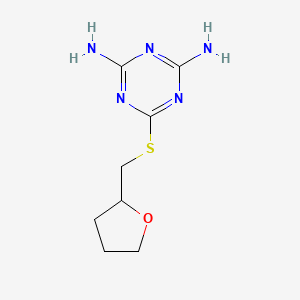
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that contains a triazine ring substituted with a tetrahydrofuran-2-ylmethylthio group and two amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with tetrahydrofuran-2-ylmethylthiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually performed in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrofuran-2-ylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: N-alkyl or N-acyl derivatives of the triazine ring.
Wissenschaftliche Forschungsanwendungen
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of novel polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine: Contains a tetrahydrofuran-2-ylmethylthio group and two amino groups.
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diol: Contains a tetrahydrofuran-2-ylmethylthio group and two hydroxyl groups.
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-dione: Contains a tetrahydrofuran-2-ylmethylthio group and two carbonyl groups.
Uniqueness
The presence of the tetrahydrofuran-2-ylmethylthio group in this compound imparts unique chemical and biological properties to the compound. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.
Eigenschaften
Molekularformel |
C8H13N5OS |
|---|---|
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
6-(oxolan-2-ylmethylsulfanyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H13N5OS/c9-6-11-7(10)13-8(12-6)15-4-5-2-1-3-14-5/h5H,1-4H2,(H4,9,10,11,12,13) |
InChI-Schlüssel |
KENMOHWSKRMURY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CSC2=NC(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


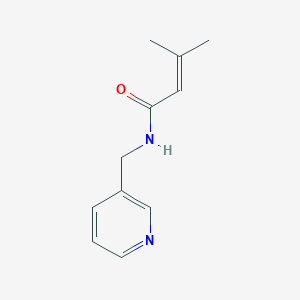
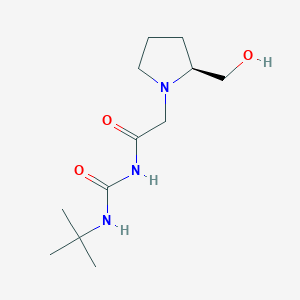
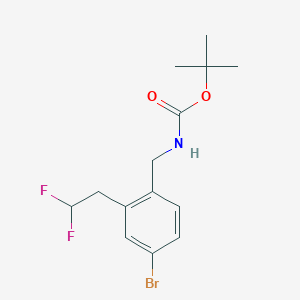
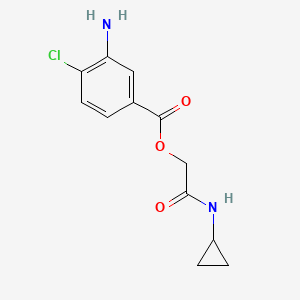
![1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14906946.png)
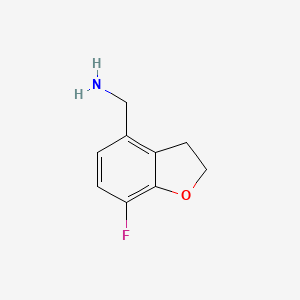
![2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B14906969.png)


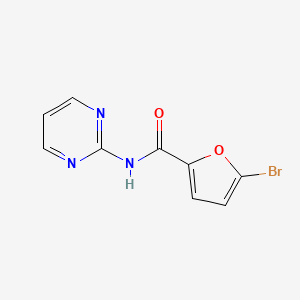
![Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14906991.png)

